molecular formula C26H21ClFN3O5 B11294178 Methyl 4-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11294178
M. Wt: 509.9 g/mol
InChI Key: ILXZKWJOUONHQG-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of 4-chlorophenyl isocyanate with 4-fluorobenzylamine to form the imidazolidinone ring.

    Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Methyl 4-aminobenzoate: The acetylated imidazolidinone is coupled with methyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the imidazolidinone ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids at the benzylic position.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of nitro or bromo derivatives on the aromatic rings.

Scientific Research Applications

Methyl 4-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for pharmaceutical applications.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: It can inhibit key enzymes in the inflammatory cascade, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate: shares structural similarities with other benzoate esters and imidazolidinone derivatives.

    Methyl 4-({[1-(4-chlorophenyl)ethyl]amino}methyl)benzoate: is another compound with a similar benzoate ester structure but differs in the substituents on the imidazolidinone ring.

Uniqueness

  • The unique combination of a 4-chlorophenyl group and a 4-fluorobenzyl group in the imidazolidinone ring sets this compound apart from other similar compounds, potentially offering distinct biological activities and therapeutic benefits.

Properties

Molecular Formula

C26H21ClFN3O5

Molecular Weight

509.9 g/mol

IUPAC Name

methyl 4-[[2-[1-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H21ClFN3O5/c1-36-25(34)17-4-10-20(11-5-17)29-23(32)14-22-24(33)31(21-12-6-18(27)7-13-21)26(35)30(22)15-16-2-8-19(28)9-3-16/h2-13,22H,14-15H2,1H3,(H,29,32)

InChI Key

ILXZKWJOUONHQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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